Cytidine hemisulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

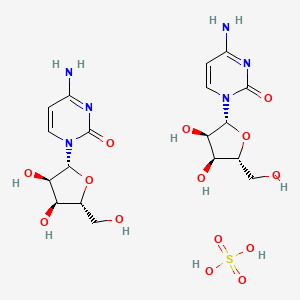

Cytidine is a nucleoside molecule formed when cytosine is attached to a ribose ring via a β-N 1-glycosidic bond. It is a component of RNA and appears as a white water-soluble solid . Cytidine hemisulfate is a variant of cytidine .

Synthesis Analysis

Cytidine production in Escherichia coli can be improved by overexpressing uracil permease and a nucleoside transporter from Bacillus amyloliquefaciens . Another study showed that the deletion of the uridine-cytidine kinase gene in E. coli positively impacts cytidine synthesis . A two-step synthesis method has also been described for the creation of cytidine- and guanosine-based copolymers .Molecular Structure Analysis

The molecular formula of Cytidine is C9H13N3O5 . The structure of cytidine analogs has been studied using quantum mechanical and molecular docking studies . The structure of cytidine is crucial for its function and plays a significant role in its photostability .Chemical Reactions Analysis

Cytidine is involved in several chemical reactions. It can be deaminated to uridine by cytidine deaminase (CDD), or it can undergo phosphorylation . An enzymatic assay has been developed that combines CDD and the indophenol method to measure cytidine .Physical And Chemical Properties Analysis

Cytidine is a white, crystalline powder . It has a molar mass of 243.217 . The physical and photophysical properties of cytidine contribute to the high photostability of DNAs and RNAs .Aplicaciones Científicas De Investigación

1. Activation of Repressed Genes in Tissue-Culture Cells

5-Azacytidine, a cytidine analogue, has been shown to activate repressed genes in tissue-culture cells. This property was observed in a study where the drug increased hemoglobin-F production in anemic baboons and a patient with severe beta-thalassemia (Ley et al., 1982).

2. Modification of Cytidine Residues

Research has demonstrated the conversion of cytidine monomers into diastereomeric derivatives using a bisulfite-O-methylhydroxylamine mixture. This modification occurs for cytidine residues in oligonucleotides and denatured DNA, providing insights into the study of nucleic acid structure and function (Verdlov et al., 1974).

3. Improvement of Cytidine Production in Microbial Strains

Overexpression of uracil permease and nucleoside transporter in Escherichia coli has been found to increase cytidine production, indicating its potential in biotechnology and genetic engineering research (Ma et al., 2021).

4. DNA Demethylation Studies

5-Azacytidine and zebularine, both nonmethylable cytosine analogs, have been used in DNA demethylation studies. They are instrumental in studying genomic DNA methylation and its effects on gene expression (Griffin et al., 2016).

5. Attachment of Reporter Groups to RNA

Bisulfite-catalyzed transamination of cytidine has been used to attach reporter groups to RNA molecules, aiding in the study of RNA structure and function (Draper, 1984).

6. Studies on Cell Membrane Phospholipid Synthesis

Cytidine, particularly as cytidine 5′-diphosphate choline, plays a major role in the synthesis of phosphatidylcholine in cell membranes. Its influence on membrane phospholipid synthesis has been studied extensively (G.-coviella & Wurtman, 1992).

7. Enhancement of Hematopoietic Stem Cell Gene Transfer

Cytidine deaminase gene transfer in hematopoietic stem cells has been explored for protecting cells from cytotoxic cytidine analogs in leukemia treatment. This research provides insights into developing drug-resistance strategies in cancer therapy (Rattmann et al., 2006).

Mecanismo De Acción

Target of Action

Cytidine hemisulfate primarily targets the Uridine-cytidine kinase 2 in humans . This enzyme plays a crucial role in the phosphorylation of uridine and cytidine, which are essential for RNA and DNA synthesis . Another significant target is the Activation Induced cytidine Deaminase (AID) enzyme, a member of the Apolipoprotein B mRNA Editing Catalytic Polypeptide-like (APOBEC) family of RNA/DNA editing enzymes . AID plays a central role in the diversification of antibodies by enhancing specificity and changing affinity .

Mode of Action

Cytidine interacts with its targets, leading to changes in their function. For instance, it can enhance the specificity and affinity of antibodies through its interaction with AID . This is possible through its DNA deaminase function, leading to mutations in DNA .

Biochemical Pathways

Cytidine is involved in complex and highly regulated biochemical pathways. It’s known that cytidine analogues can be metabolized by cytidine deaminase (CD), and CD-mediated deamination is considered to be the main cause for the short in vivo half-lives of these drugs . In the cytidine biosynthetic pathway in E. coli, energy is provided by ATP. UMP is generated through a series of catalytic steps, and then UTP and CTP are generated .

Pharmacokinetics

The pharmacokinetics of cytidine and its analogues are complexIt’s known that most cytidine analogue drugs are metabolized by cytidine deaminase (cd), and cd-mediated deamination is considered to be the main cause for the short in vivo half-lives of these drugs .

Result of Action

The molecular and cellular effects of cytidine’s action are diverse. Its canonical activity is restricted to B lymphocytes, playing an essential role in the diversification of antibodies by enhancing specificity and changing affinity . This is possible through its DNA deaminase function, leading to mutations in DNA . More recently, it has been appreciated that methylated cytidine, already known as a key epigenetic mark on DNA controlling gene expression, can also be a target for AID modification .

Action Environment

The action, efficacy, and stability of cytidine can be influenced by various environmental factors It’s important to note that the very activity that is so useful for B cell diversity and cellular reprogramming is dangerous for the integrity of the genome. Thus, AID expression and activity is tightly regulated, and deregulation is associated with diseases including cancer .

Direcciones Futuras

The future of cytidine and its analogs lies in their potential therapeutic applications. For instance, the development of oral hypomethylating agents (HMAs) like cedazuridine/decitabine has shown promise in the treatment of myeloid malignancies . Overexpression of uracil permease and a nucleoside transporter from Bacillus amyloliquefaciens has been shown to improve cytidine production in Escherichia coli, indicating potential for further development in this area .

Análisis Bioquímico

Biochemical Properties

Cytidine hemisulfate interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for cytidine deaminase, an enzyme that catalyzes the conversion of cytidine to uridine . This interaction is crucial for the metabolism of cytidine and the regulation of nucleotide pools within the cell .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the cytidine deaminase APOBEC3A, which interacts with cytidine, has been found to regulate nucleolar function, promoting cell growth and ribosome biogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It binds to enzymes like cytidine deaminase, influencing their activity . This interaction can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function are important considerations . For instance, studies have shown that overexpression of certain enzymes can increase cytidine production over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes like cytidine deaminase and is part of the pyrimidine metabolism pathway . Its metabolism can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is believed to interact with transporters like uracil permease and nucleoside transporter, which can influence its localization or accumulation within the cell .

Subcellular Localization

Related compounds like cytidine deaminase have been found in the nucleus, suggesting that this compound may also be localized to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13N3O5.H2O4S/c2*10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;1-5(2,3)4/h2*1-2,4,6-8,13-15H,3H2,(H2,10,11,16);(H2,1,2,3,4)/t2*4-,6-,7-,8-;/m11./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAAYEPISPEVHD-VWDXAFRGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2941690.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2941691.png)

![N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2941693.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2941701.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)